molecular formula C18H16BrNO3 B2991776 5-Bromo-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione CAS No. 862691-64-3

5-Bromo-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione

Cat. No.: B2991776
CAS No.: 862691-64-3
M. Wt: 374.234
InChI Key: YAASQMCOLDFGQD-UHFFFAOYSA-N
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Description

5-Bromo-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione is a synthetic organic compound featuring indoline-2,3-dione as a core structure. The bromine and o-tolyloxypropyl groups attached to the indoline-2,3-dione scaffold give this compound unique chemical properties, which make it a subject of interest in various scientific research fields.

Scientific Research Applications

5-Bromo-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione has a wide range of applications in scientific research:

  • Chemistry: As a reagent or intermediate in organic synthesis.

  • Biology: Used in the study of enzyme interactions and molecular pathways.

  • Medicine: Potential use in the design of pharmaceutical compounds due to its unique structure.

  • Industry: Used in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione typically involves the following steps:

  • O-tolyloxypropyl group attachment: Reaction with a reagent such as o-tolyloxypropyl chloride under basic conditions to attach the o-tolyloxypropyl group. Common reagents used in these reactions include bromine, o-tolyloxypropyl chloride, and suitable base catalysts. Typical solvents employed are dichloromethane and tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. Methods include:

  • Continuous flow synthesis: This method allows for consistent production by flowing reactants through a reactor continuously.

  • Batch synthesis: This traditional approach involves mixing reactants in a single batch and processing them through reaction stages sequentially.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: It can undergo oxidation reactions where the bromine or indoline groups are oxidized, leading to the formation of different oxides.

  • Reduction: Under specific conditions, the compound can be reduced, affecting the indoline-2,3-dione core.

  • Substitution: Halogen substitution reactions are common, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

  • Oxidized derivatives: These include various ketones and quinones derived from the core structure.

  • Reduced products: These are simpler indole derivatives where the indoline ring remains reduced.

  • Substituted compounds: These include compounds where bromine is replaced by other functional groups like hydroxyl or amino groups.

Comparison with Similar Compounds

Compared to other similar compounds, such as 5-Bromoindoline-2,3-dione and 1-(o-tolyloxy)propylindoline-2,3-dione, 5-Bromo-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione stands out due to its unique bromine and o-tolyloxypropyl modifications

List of Similar Compounds

  • 5-Bromoindoline-2,3-dione

  • 1-(o-tolyloxy)propylindoline-2,3-dione

  • 5-Bromo-1-(3-methoxypropyl)indoline-2,3-dione

This detailed analysis showcases the synthesis, reactions, applications, and unique aspects of this compound, highlighting its significance in scientific research and industrial applications.

Properties

IUPAC Name

5-bromo-1-[3-(2-methylphenoxy)propyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3/c1-12-5-2-3-6-16(12)23-10-4-9-20-15-8-7-13(19)11-14(15)17(21)18(20)22/h2-3,5-8,11H,4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAASQMCOLDFGQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCN2C3=C(C=C(C=C3)Br)C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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